N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-methoxybenzenesulfonamide core linked to a [2,3'-bithiophen] moiety via an ethyl spacer. This compound belongs to a broader class of sulfonamides, which are renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S3/c1-21-15-4-2-3-5-17(15)24(19,20)18-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12,18H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIZBMFMQBJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide is synthesized through a multi-step process. The synthesis typically begins with the functionalization of 2-methoxybenzenesulfonyl chloride. This intermediate undergoes reaction with 2-(2,3'-bithiophen-5-yl)ethylamine under controlled conditions, often involving a catalyst to facilitate the sulfonamide bond formation. Reaction conditions such as temperature, solvent, and reaction time are crucial for maximizing yield and purity.
Industrial Production Methods:
Industrial production may leverage optimized synthetic routes with emphasis on cost-effectiveness and scalability. Methods might include continuous flow processes or batch reactions under monitored conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide may undergo oxidation reactions, typically transforming the bithiophene moiety.
Reduction: The reduction potential of the compound can be explored using various reducing agents, potentially affecting the sulfonamide group.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions are commonly employed. Reaction conditions, including solvent type and temperature, are adjusted to optimize reaction efficiency and selectivity.
Major Products:
Products resulting from these reactions can include oxidized or reduced derivatives, with functional group substitutions leading to diverse analogs with potentially varied biological or chemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, derivatives of sulfonamides have been shown to exhibit significant inhibitory effects on various cancer cell lines.
- Case Study : A series of sulfonamide derivatives, including compounds structurally related to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide, were tested against the NCI 60 cancer cell line panel. The results indicated that certain derivatives exhibited high mean percent inhibition across multiple cancer types, with some achieving IC50 values below 1 µM .
| Compound | Mean Percent Inhibition | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 12e | 99% | 0.49 | Melanoma |
| 12i | 98% | 0.75 | Colon |
| 12l | 88% | 1.10 | Lung |
This data suggests that compounds with similar structural features to this compound could also possess potent anticancer properties.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds that combine aryl-sulfonamide functionalities have been shown to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In vitro studies demonstrated that certain sulfonamide hybrids exhibited neuroprotective effects against amyloid-beta-induced toxicity in SH-SY5Y cells. The compounds were able to significantly reduce cell death and maintain cell viability at concentrations as low as 15 µM .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 15 | 85 |
| Compound B | 30 | 78 |
| Compound C | 40 | 92 |
These findings indicate that this compound may hold similar protective qualities due to its structural attributes.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest:
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: Specific protein receptors or enzymes may be targeted.
Pathways Involved: The compound can modulate biochemical pathways, influencing cellular functions or signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
To contextualize the properties of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide, we compare it with three structurally analogous compounds from the evidence:
Structural and Electronic Features
- Electronic Effects : The bithiophene group in the target compound provides extended π-conjugation compared to simpler substituents (e.g., Cl, ethyl, benzyl), which may improve charge-transfer interactions in biological systems.
Key Research Findings and Gaps
Structural Insights
- Crystallographic data for analogs (e.g., bond lengths: S–N ≈ 1.63 Å, C–O ≈ 1.36 Å) confirm planar sulfonamide cores, facilitating hydrogen bonding . The target compound’s bithiophene-ethyl chain may introduce torsional flexibility, altering crystal packing.
Pharmacological Potential
- Thiophene-containing sulfonamides are under investigation for kinase inhibition and anticancer activity.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the bithiophene moiety contributes to its unique electronic properties, potentially enhancing its interaction with biological targets.
1. Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase .
2. Interaction with Protein Targets
Sulfonamides can interact with key proteins involved in cancer progression. For example, some derivatives have been shown to inhibit the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation . This interaction can lead to increased transcriptional activity of Nrf2 and subsequent upregulation of detoxifying enzymes.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: In Vitro Anticancer Activity
In a study evaluating various sulfonamide derivatives, this compound exhibited potent antiproliferative effects on the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong efficacy against tumor cells while showing minimal toxicity to non-cancerous cells .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective properties of related sulfonamides against amyloid-beta-induced toxicity in SH-SY5Y neuronal cells. Compounds similar to this compound were able to mitigate neurotoxicity and improve cell viability under stress conditions .
Q & A
Q. What are the primary synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide?
The compound can be synthesized via sulfonamide coupling, where a bithiophene-ethylamine intermediate reacts with 2-methoxybenzenesulfonyl chloride. This typically occurs under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Key steps include thiophene functionalization (e.g., bromination or aminoalkylation) and subsequent sulfonylation. Purification often employs column chromatography or recrystallization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on nuclear magnetic resonance (NMR; 1H, 13C), infrared spectroscopy (IR), and mass spectrometry (MS). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in stereochemistry or bond connectivity, as demonstrated in sulfonamide derivatives .
Q. What experimental protocols are recommended for characterizing electronic properties of the bithiophene moiety?
Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can measure redox potentials, while UV-Vis spectroscopy evaluates π-conjugation and bandgap. Computational methods (e.g., DFT) complement experimental data to predict electron density distribution and frontier molecular orbitals .
Advanced Research Questions
Q. How does the electronic environment of the bithiophene unit influence regioselectivity in electrophilic substitution reactions?
The electron-rich 5-position of the bithiophene is susceptible to electrophilic attack due to conjugation between sulfur lone pairs and the aromatic system. For example, Vilsmeier-Haack formylation targets the most nucleophilic site (adjacent to the amino group), while lithiation at the 5´-position exploits sulfur’s inductive effect to deprotonate acidic protons selectively .
Q. What strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize protocols (e.g., fixed DMSO concentrations).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. How can structural modifications enhance the compound’s solubility without compromising bioactivity?
- Introduce polar groups (e.g., hydroxyl, carboxyl) at the methoxybenzene or ethyl linker.
- Replace the sulfonamide with a sulfonate for increased hydrophilicity.
- Employ prodrug strategies (e.g., esterification of acidic moieties) .
Q. What crystallographic techniques are optimal for analyzing supramolecular interactions in this compound?
SC-XRD with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···π, hydrogen bonding). Pair distribution function (PDF) analysis is useful for amorphous or polycrystalline samples. Compare results with computational models (e.g., Mercury CSD) .
Methodological Considerations
Q. How to design a kinetic study for sulfonamide hydrolysis under physiological conditions?
Q. What computational tools predict metabolic pathways for this compound?
Software like GLORY or ADMET Predictor identifies potential cytochrome P450 (CYP) oxidation sites. Molecular docking (AutoDock Vina) evaluates interactions with CYP isoforms (e.g., 3A4, 2D6). Validate predictions with in vitro microsomal assays .
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data conflict in assigning substituent positions?
Dynamic effects (e.g., rotational isomerism in solution) can cause NMR signal averaging, while XRD captures a static structure. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
